N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including dimethylamino, phenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through condensation reactions. Common reagents used in the synthesis include dimethylamine, phenyl derivatives, and piperazine. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. Quality control measures are implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Uniqueness
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features may result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N6O2/c1-24(2)11-10-22-20(28)21(29)23-16-19(27-14-12-26(5)13-15-27)17-6-8-18(9-7-17)25(3)4/h6-9,19H,10-16H2,1-5H3,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUFQCXUIBYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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